molecular formula C20H20ClNO3 B5254461 8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline

8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline

Cat. No.: B5254461
M. Wt: 357.8 g/mol
InChI Key: KVIJQUFEFBSDFB-UHFFFAOYSA-N
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Description

8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a 2-chloro-4-methylphenoxy group attached via an ethoxyethoxy linker.

Properties

IUPAC Name

8-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-15-7-8-18(17(21)14-15)24-12-10-23-11-13-25-19-6-2-4-16-5-3-9-22-20(16)19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJQUFEFBSDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps. One common route includes the initial formation of the 2-chloro-4-methylphenoxy intermediate, which is then reacted with ethylene glycol to form the ethoxyethoxy linker. This intermediate is subsequently coupled with a quinoline derivative under specific reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its quinoline core, which is known for various pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern and the presence of the ethoxyethoxy linker. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

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